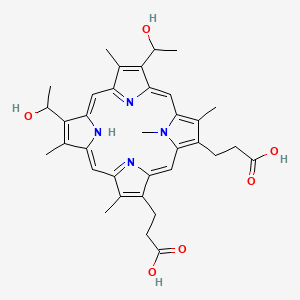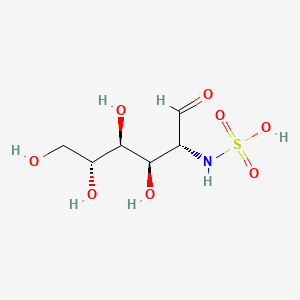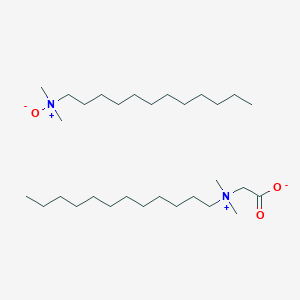
Iobenzamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iobenzamic acid is an organic molecular entity.
Applications De Recherche Scientifique
Nano-Dispersed Composites Synthesis : Iobenzamic acid, specifically in the form of o-iodobenzoic acid, has been utilized in the development of nanosized composites. These composites, incorporating iodine within a biodegradable matrix like glycyrrhizic acid, are capable of controlled iodine release in vivo, which is crucial for addressing iodine deficiency in humans (Mamtsev et al., 2016).
Dopamine Receptor Imaging : Iodobenzamide, particularly iodine-123 labeled iodobenzamide (IBZM), has been employed in single-photon emission tomography (SPECT) imaging studies to visualize D-2 dopamine receptors in the human brain. This application is significant for the diagnosis and monitoring of various neurological conditions (Kung et al., 1990).
Organic Synthesis : Iodobenzamides have been instrumental in the synthesis of complex organic compounds. For instance, they have been used as catalysts in the synthesis of 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamides, showcasing their utility in creating biologically significant compounds (Nagasawa et al., 2015).
Chemotherapeutic Research : 4-iodo-3-nitrobenzamide, a derivative of iodobenzamide, has been studied for its potential chemotherapeutic activity. It shows effectiveness in killing tumor cells through its metabolic reduction to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide, indicating a potential role in cancer therapy (Mendeleyev et al., 1995).
Melanoma Imaging : Iodobenzamide derivatives, particularly iodine-123-iodobenzamides, have been explored for their potential in detecting melanotic melanoma. The structure-activity relationship of these compounds significantly influences their biodistribution, metabolism, and pharmacokinetics, making them promising agents for melanoma imaging (Brandau et al., 1996).
Halogen Bonding in Crystal Engineering : Iodobenzamide, specifically 4-iodobenzamide, has been used in crystal engineering studies. It helps understand the interactions like hydrogen bonds and halogen bonds in crystal structures, contributing to the field of molecular design and materials science (Saha et al., 2005).
Dopamine Receptor Studies in Alcohol Dependence : Iodobenzamide, labeled with iodine-123, has been used to measure the density of dopaminergic D2 receptors in the brain. This research helps in understanding the biological markers related to alcohol dependence and its treatment outcomes (Guardia et al., 2000).
Propriétés
Numéro CAS |
3115-05-7 |
|---|---|
Nom du produit |
Iobenzamic acid |
Formule moléculaire |
C16H13I3N2O3 |
Poids moléculaire |
662 g/mol |
Nom IUPAC |
3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid |
InChI |
InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23) |
Clé InChI |
FJYJNLIEGUTPIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |
SMILES canonique |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |
melting_point |
134.0 °C |
Autres numéros CAS |
3115-05-7 |
Synonymes |
iobenzamic acid Osbil U-12,031 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxy-propanoyl)-3-hydroxy-pyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1206860.png)
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)


![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)








